molecular formula C11H10ClNO3 B3136401 Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate CAS No. 41598-57-6

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate

Cat. No.: B3136401
CAS No.: 41598-57-6
M. Wt: 239.65 g/mol
InChI Key: IXNTUKGQTDODGC-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a chemical compound with the molecular formula C11H10ClNO3 . It’s a solid substance used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been achieved through direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClNO3/c1-2-16-11(15)7-5-8-6(10(7)14)3-4-9(12)13-8/h3-4,7H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.66 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the searched resources .

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of various novel compounds using derivatives similar to Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate. For instance, Kumar and Mashelker (2006) synthesized Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).

Selective Synthesis Processes

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound with a structure similar to this compound, has been used in selective cyclocondensation processes. This process leads to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are important for further chemical transformations (Lebedˈ et al., 2012).

Crystallographic and Quantum-Chemical Studies

The molecular structure and potential applications of similar compounds have been explored through crystallographic and quantum-chemical studies. For example, Orsini et al. (1990) investigated ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, providing insights into structure-activity relationships crucial for developing cardiotonic agents (Orsini et al., 1990).

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions involving similar compounds have been utilized for synthesizing complex organic structures. Wang et al. (2012) synthesized Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives via a one-pot MCR, indicating the versatility of these compounds in organic synthesis (Wang et al., 2012).

Antibacterial Activity

Certain analogs of this compound have demonstrated antibacterial properties. Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, one of which showed in vitro antibacterial activity (Toja et al., 1986).

Cytotoxicity Studies

Research on the cytotoxicity of compounds structurally similar to this compound has been conducted, particularly in the context of cancer research. Al-Trawneh et al. (2021) prepared a series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, revealing significant growth inhibitory activity against leukemia cells (Al-Trawneh et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, following standard safety procedures for chemical substances .

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate plays a significant role in biochemical reactions due to its reactive functional groups. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to changes in their activity. Additionally, this compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Alternatively, it may bind to an allosteric site, inducing conformational changes that enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress or causing cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

ethyl 2-chloro-5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)7-5-8-6(10(7)14)3-4-9(12)13-8/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNTUKGQTDODGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.